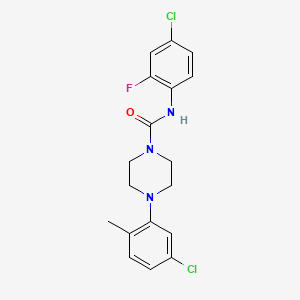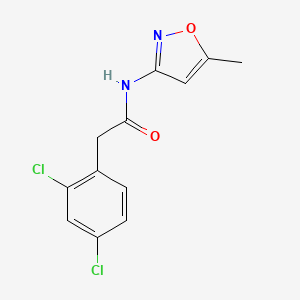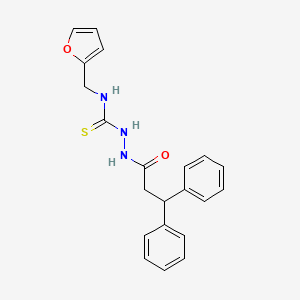
2-(3,3-diphenylpropanoyl)-N-(2-furylmethyl)hydrazinecarbothioamide
Descripción general
Descripción
2-(3,3-diphenylpropanoyl)-N-(2-furylmethyl)hydrazinecarbothioamide, also known as DPH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DPH is a member of the thiosemicarbazone family of compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
2-(3,3-diphenylpropanoyl)-N-(2-furylmethyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-viral, and anti-inflammatory properties. 2-(3,3-diphenylpropanoyl)-N-(2-furylmethyl)hydrazinecarbothioamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 2-(3,3-diphenylpropanoyl)-N-(2-furylmethyl)hydrazinecarbothioamide has been shown to inhibit the replication of the hepatitis C virus and the Zika virus. 2-(3,3-diphenylpropanoyl)-N-(2-furylmethyl)hydrazinecarbothioamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of 2-(3,3-diphenylpropanoyl)-N-(2-furylmethyl)hydrazinecarbothioamide is not fully understood, but it is thought to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. 2-(3,3-diphenylpropanoyl)-N-(2-furylmethyl)hydrazinecarbothioamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(3,3-diphenylpropanoyl)-N-(2-furylmethyl)hydrazinecarbothioamide has been shown to inhibit the activity of the proteasome, a cellular complex that is involved in protein degradation.
Biochemical and Physiological Effects:
2-(3,3-diphenylpropanoyl)-N-(2-furylmethyl)hydrazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-viral, and anti-inflammatory properties, 2-(3,3-diphenylpropanoyl)-N-(2-furylmethyl)hydrazinecarbothioamide has been shown to have antioxidant and neuroprotective effects. 2-(3,3-diphenylpropanoyl)-N-(2-furylmethyl)hydrazinecarbothioamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3,3-diphenylpropanoyl)-N-(2-furylmethyl)hydrazinecarbothioamide in lab experiments is its diverse biological activities, which make it a useful compound for studying various biological processes. Additionally, 2-(3,3-diphenylpropanoyl)-N-(2-furylmethyl)hydrazinecarbothioamide is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using 2-(3,3-diphenylpropanoyl)-N-(2-furylmethyl)hydrazinecarbothioamide in lab experiments is its potential toxicity, which must be carefully monitored.
Direcciones Futuras
There are many potential future directions for research on 2-(3,3-diphenylpropanoyl)-N-(2-furylmethyl)hydrazinecarbothioamide. One area of interest is the development of 2-(3,3-diphenylpropanoyl)-N-(2-furylmethyl)hydrazinecarbothioamide derivatives with improved biological activities and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,3-diphenylpropanoyl)-N-(2-furylmethyl)hydrazinecarbothioamide and its potential therapeutic applications. Finally, studies on the pharmacokinetics and pharmacodynamics of 2-(3,3-diphenylpropanoyl)-N-(2-furylmethyl)hydrazinecarbothioamide are needed to determine its potential as a therapeutic agent.
Propiedades
IUPAC Name |
1-(3,3-diphenylpropanoylamino)-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-20(23-24-21(27)22-15-18-12-7-13-26-18)14-19(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,19H,14-15H2,(H,23,25)(H2,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHRXNADQDNGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NNC(=S)NCC2=CC=CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Diphenylpropanoylamino)-3-(furan-2-ylmethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B4763117.png)
![7-(2-furyl)-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4763118.png)
![2-(benzylthio)-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B4763121.png)
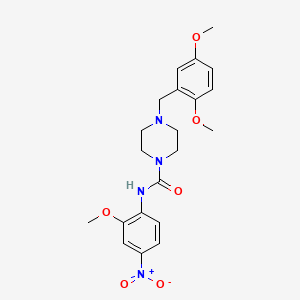
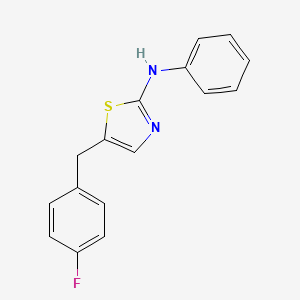
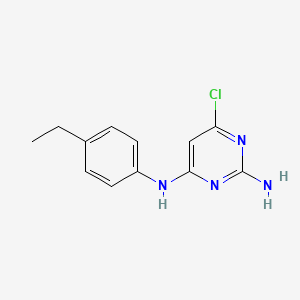
![2-[(3,4-dichlorobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4763148.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4763159.png)
![N-(3-bromobenzyl)-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4763173.png)
![4-{acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B4763177.png)

![2-chloro-6-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4763207.png)
